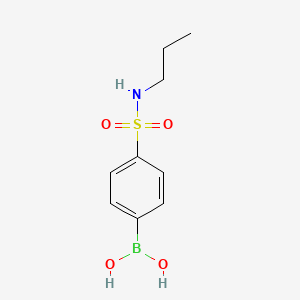

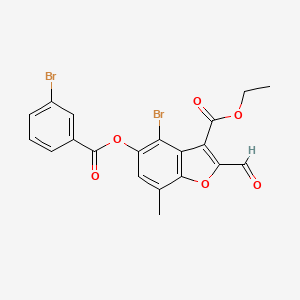

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, new derivatives of heterocyclic bearing pyrazole moiety were synthesized via green synthesis methods such as microwave-assisted and grinding techniques .Chemical Reactions Analysis

Pyrazole compounds have been found to exhibit a wide range of biological and pharmacological activities such as antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific kinases involved in cancer cell proliferation. Studies have demonstrated its efficacy in targeting RET mutations, which are implicated in various cancers such as non-small cell lung cancer (NSCLC) and thyroid cancer . By inhibiting these kinases, the compound can reduce tumor growth and improve patient outcomes.

Antimicrobial Activity

The pyrazole and pyrimidine moieties in this compound contribute to its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities . These properties make it a promising candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Its ability to modulate oxidative stress and inhibit acetylcholinesterase (AchE) activity suggests potential applications in treating conditions like Alzheimer’s disease . By reducing oxidative damage and improving cholinergic function, it may help preserve cognitive function.

Anti-inflammatory Applications

The anti-inflammatory properties of this compound are attributed to its ability to inhibit key enzymes and signaling pathways involved in inflammation. Studies have shown that it can reduce the production of pro-inflammatory cytokines and mediators, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Catalysis in Organic Synthesis

In the field of organic chemistry, this compound has been utilized as a catalyst for various reactions. Its unique structure allows it to facilitate the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes . These catalytic properties are valuable for developing efficient and sustainable chemical processes.

Antioxidant Properties

The compound’s antioxidant properties have been explored for their potential to mitigate oxidative stress-related damage in biological systems. By scavenging free radicals and reducing oxidative stress markers, it may offer protective benefits in conditions characterized by excessive oxidative damage, such as cardiovascular diseases and certain types of cancer .

Antiviral Research

Research has also focused on the antiviral potential of this compound. Its ability to inhibit viral replication and modulate immune responses makes it a candidate for developing antiviral therapies . This application is particularly relevant in the context of emerging viral infections and the need for new antiviral agents.

Drug Development and Design

The structural features of this compound make it a valuable scaffold for drug development. Its versatility allows for the design of derivatives with enhanced pharmacological properties. Researchers are exploring its potential to serve as a lead compound for developing new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders .

Orientations Futures

The future directions of research on pyrazole compounds include their potential use in drug development research. They are one of the most important heterocyclic derivatives widely used in petrochemical industry, catalytic and polymer manufacturing . They have partially harmful effects on environment and humans and there are requirements for converting them into safe and useful products .

Propriétés

IUPAC Name |

1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2/c19-13(20)10-3-1-5-17(8-10)11-7-12(15-9-14-11)18-6-2-4-16-18/h2,4,6-7,9-10H,1,3,5,8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMIOMBPTDFTQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione](/img/structure/B2663867.png)

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2663868.png)

![2-chloro-4-fluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2663870.png)

![(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B2663871.png)

![Methyl (E)-4-oxo-4-[[(2S,3R)-2-(5-pyridin-3-ylpyridin-3-yl)oxolan-3-yl]amino]but-2-enoate](/img/structure/B2663874.png)

![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2663875.png)

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(m-tolyl)propanamide](/img/structure/B2663881.png)